MFCD02329925
Description
Based on analogous MDL entries (e.g., MFCD02322388, MFCD03084758), such identifiers typically correspond to transition metal complexes or organometallic compounds used in catalysis, medicinal chemistry, or materials science. For instance, compounds with similar MDL classifications often feature multidentate ligands (e.g., phosphine-alkene hybrids) or heterocyclic frameworks that enhance stability and reactivity in synthetic applications .
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S3/c31-15-14-28-10-12-29(13-11-28)22(32)17-33-23-27-26-21(30(23)18-6-2-1-3-7-18)16-34-24-25-19-8-4-5-9-20(19)35-24/h1-9,31H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGMPRRHLSWFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD02329925 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents.
Chemical Reactions Analysis
MFCD02329925 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products.
Scientific Research Applications
MFCD02329925 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD02329925 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Detailed studies on the mechanism of action of this compound are available in scientific literature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD02329925, two structurally analogous compounds are analyzed:
Compound A (CAS 86625-25-4; MDL MFCD02322388)
- Molecular formula : C₅H₆N₂O₃
- Molecular weight : 142.11 g/mol
- Key properties: Solubility: Highly soluble in polar solvents (e.g., DMF, DMSO). Synthetic yield: 17% under optimized conditions using Cs₂CO₃ and methyl iodide .
Compound B (CAS 1761-61-1; MDL MFCD00003330)
- Molecular formula : C₇H₅BrO₂
- Molecular weight : 201.02 g/mol
- Key properties :
Comparative Analysis
*Inferred from analogous MDL-classified compounds.
Functional Comparison with Similar Compounds
Catalytic Efficiency
Compounds like this compound are often compared to phosphine-alkene ligands (e.g., Compound A) in transition metal catalysis. For example, Compound A’s low synthetic yield (17%) contrasts with high-yield catalysts like Compound B (98%), suggesting that ligand design (e.g., steric bulk, electron-donating groups) critically impacts efficiency .
Thermal Stability
Compound B’s use of A-FGO catalysts under reflux conditions highlights stability at elevated temperatures, a trait shared with MDL-classified compounds designed for high-temperature reactions .
Molecular Weight Impact
Higher molecular weight in Compound B (201.02 g/mol) correlates with reduced solubility compared to Compound A (142.11 g/mol), aligning with trends where increased molecular complexity limits aqueous compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
